

A Comprehensive Technical Guide to the Diterpenoid Alkaloid Forestine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical identity of **Forestine**, a naturally occurring diterpenoid alkaloid. The primary focus of this document is to establish the precise chemical nomenclature of **Forestine** according to the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identification and Nomenclature

Forestine, a complex diterpenoid alkaloid, has been identified and characterized in the scientific literature. The definitive IUPAC name for this compound provides a systematic and unambiguous description of its molecular structure.

1.1. IUPAC Name

The correct and complete IUPAC name for the compound commonly referred to as **Forestine** is:

 $[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25R)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.0<math>^{1}$ '20.0 3 '23.0 7 '12]pentacosa-7(12),8,10-trien-18-yl] benzoate[1].

This systematic name precisely describes the stereochemistry and connectivity of every atom within the intricate pentacyclic structure of the molecule.



1.2. Chemical Structure

The IUPAC name corresponds to a specific two-dimensional and three-dimensional arrangement of atoms. The structural formula reveals a highly substituted and complex scaffold, characteristic of aconitine-type diterpenoid alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of **Forestine** is presented in Table 1. These properties are computationally predicted and provide essential information for researchers working with this compound.

Table 1: Computed Physicochemical Properties of Forestine

Property	Value	Source
Molecular Formula	C43H49NO18	PubChem[1]
Molecular Weight	867.8 g/mol	PubChem[1]
Monoisotopic Mass	867.295 Da	PubChemLite[2]
XLogP3	2.1	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	18	PubChem[1]
Rotatable Bond Count	12	PubChem[1]
Exact Mass	867.29496371 Da	PubChem[1]
Topological Polar Surface Area	253 Ų	PubChem[1]
Heavy Atom Count	62	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	1810	PubChem[1]

Experimental Data and Protocols



Detailed experimental data for **Forestine**, including comprehensive protocols for its isolation, synthesis, and biological evaluation, are not readily available in the public domain. Further indepth literature review and database searches would be required to compile such information. This section would typically include:

- Isolation and Purification: Detailed protocols for the extraction of **Forestine** from its natural source, Aconitum forrestii Stapf[3], including the solvents, chromatographic techniques, and analytical methods used for purification and characterization.
- Spectroscopic Data: A comprehensive table of spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, which are crucial for structural elucidation and confirmation.
- Biological Activity Assays: Specific protocols for in vitro and in vivo assays used to determine
 the biological effects of Forestine. This would include details on cell lines, animal models,
 reagents, and methodologies.

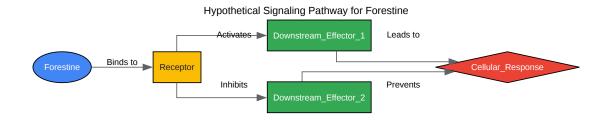
Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by **Forestine** and its precise mechanism of action are subjects for further research. A diagrammatic representation of its interaction with biological targets would be invaluable for understanding its pharmacological effects.

4.1. Hypothetical Signaling Pathway

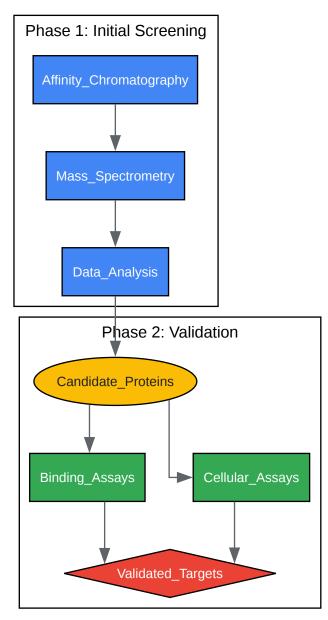
The diagram below illustrates a hypothetical signaling pathway that could be investigated for **Forestine**, based on the known activities of similar diterpenoid alkaloids.







Experimental Workflow for Forestine Target ID



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References

- 1. Forrestine | C43H49NO18 | CID 477605 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite Forrestine (C43H49NO18) [pubchemlite.lcsb.uni.lu]
- 3. Forestine | axonscientific.com [axonscientific.com]
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